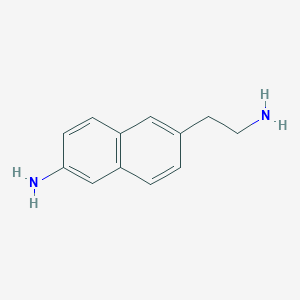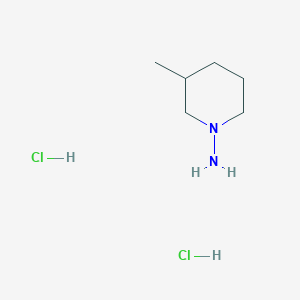
Methyl ethyl((trimethylsilyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethyl((trimethylsilyl)methyl)carbamate is an organic compound that features a carbamate functional group bonded to a methyl, ethyl, and trimethylsilyl group. The presence of the trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethyl((trimethylsilyl)methyl)carbamate typically involves the reaction of methyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ethyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base in the synthesis.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
Amines: Formed through hydrolysis.
Substituted Carbamates: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl ethyl((trimethylsilyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl ethyl((trimethylsilyl)methyl)carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets or participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Trimethylsilyl carbamate
Uniqueness
Methyl ethyl((trimethylsilyl)methyl)carbamate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other carbamates. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring controlled reactivity .
Eigenschaften
Molekularformel |
C8H19NO2Si |
|---|---|
Molekulargewicht |
189.33 g/mol |
IUPAC-Name |
methyl N-ethyl-N-(trimethylsilylmethyl)carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-6-9(8(10)11-2)7-12(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
TWOSZVKDNABEDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C[Si](C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
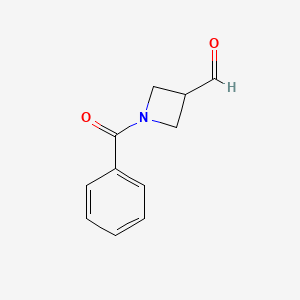
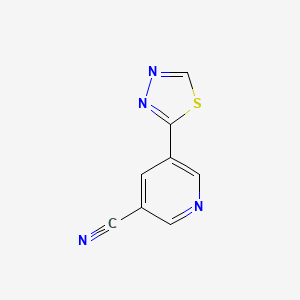
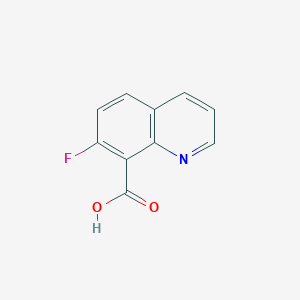
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
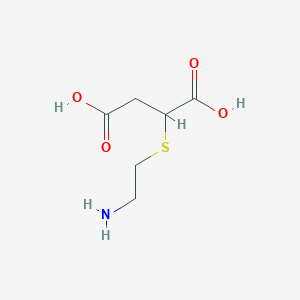
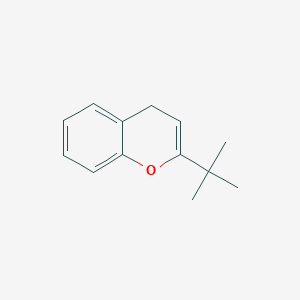
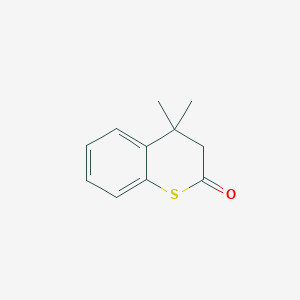
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
